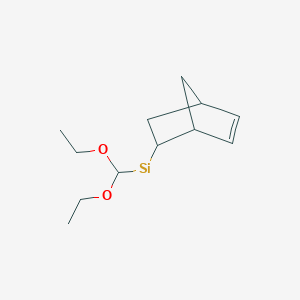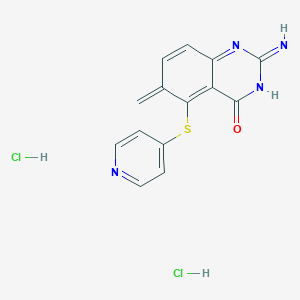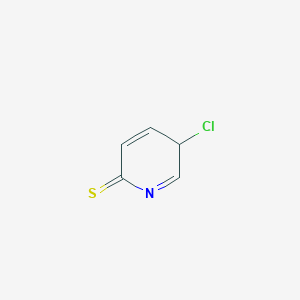![molecular formula C13H21N4O3+ B12351489 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as ®-Lisofylline, is a compound with significant biological activity. It is a metabolite of pentoxifylline and has been studied for its anti-inflammatory properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
准备方法
The synthesis of 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves several steps. One common method includes the reaction of 3,7-dimethylxanthine with 5-bromohexanol under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified using chromatographic techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can further react with nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
科学研究应用
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of purine derivatives and their interactions with various reagents.
Biology: The compound is studied for its effects on cellular processes, including its role in modulating inflammatory responses.
Medicine: ®-Lisofylline has potential therapeutic applications in treating inflammatory diseases, such as type 1 diabetes and autoimmune disorders. It acts as an inhibitor of lysophosphatidic acid acyltransferase, which plays a role in inflammatory signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It inhibits lysophosphatidic acid acyltransferase, leading to the disruption of interleukin-12 (IL-12) signaling and subsequent inhibition of STAT4 activation. This results in the modulation of inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.
相似化合物的比较
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound of ®-Lisofylline, known for its vasodilatory and anti-inflammatory properties.
Theophylline: Another purine derivative with bronchodilator effects, commonly used in the treatment of respiratory diseases.
Caffeine: A well-known stimulant that shares a similar purine structure but has different pharmacological effects.
The uniqueness of this compound lies in its specific anti-inflammatory activity and its potential use in treating autoimmune diseases, which distinguishes it from other purine derivatives.
属性
分子式 |
C13H21N4O3+ |
|---|---|
分子量 |
281.33 g/mol |
IUPAC 名称 |
1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1/t9-,10?/m0/s1 |
InChI 键 |
GIOHEOBOMDBWMS-RGURZIINSA-N |
手性 SMILES |
C[C@@H](CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
规范 SMILES |
CC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)




![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
